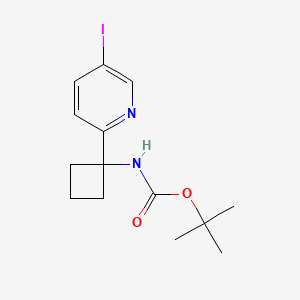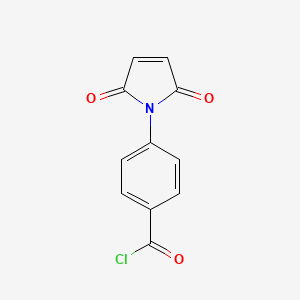![molecular formula C18H23NO B8760549 N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)
N-[(adamantan-1-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(adamantan-1-yl)methyl]benzamide is a chemical compound that features an adamantyl group attached to a benzamide structure The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
N-[(adamantan-1-yl)methyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
N-[(adamantan-1-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under specific conditions.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Corresponding amines from the benzamide moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-[(adamantan-1-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to the rigidity and stability imparted by the adamantyl group
作用機序
The mechanism of action of N-[(adamantan-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release into the cytosol . This process involves the activation of caspase-9 and the inhibition of anti-apoptotic proteins such as Bcl-2.
類似化合物との比較
Similar Compounds
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
N-[(adamantan-1-yl)methyl]benzamide is unique due to the presence of the adamantyl group, which imparts exceptional rigidity and stability to the molecule. This makes it particularly valuable in applications requiring high thermal and chemical stability, such as in the development of advanced materials and pharmaceuticals.
特性
分子式 |
C18H23NO |
|---|---|
分子量 |
269.4 g/mol |
IUPAC名 |
N-(1-adamantylmethyl)benzamide |
InChI |
InChI=1S/C18H23NO/c20-17(16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20) |
InChIキー |
XTUIDRJNCMLRAD-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















